N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide is an organic compound that features a bifuran moiety linked to a bromobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide typically involves the coupling of a bifuran derivative with a bromobenzamide precursor. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, the reaction between 2-furoic acid and furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC can yield the desired bifuran derivative . This intermediate can then be reacted with 3-bromobenzoyl chloride under appropriate conditions to form N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can be employed to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding benzamide derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of the corresponding benzamide derivative.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various biological receptors, potentially inhibiting or activating specific pathways. The bromobenzamide structure may also contribute to its binding affinity and specificity towards certain enzymes or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-({[2,3’-bifuran]-5-yl}methyl)-1-(3-fluorophenyl)methanesulfonamide
- 3-(benzenesulfonyl)-N-({[2,3’-bifuran]-5-yl}methyl)propanamide
- 2,4,5-Triphenyl-5-propyl-4,5-dihydrofuran-3-carbonitrile
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide is unique due to its combination of a bifuran moiety and a bromobenzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds.
Properties
IUPAC Name |
3-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-13-3-1-2-11(8-13)16(19)18-9-14-4-5-15(21-14)12-6-7-20-10-12/h1-8,10H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCRGACGQPWFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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